N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole ring, which is a fused bicyclic structure, and a phenoxyethyl group attached to a carboxamide functional group. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide is a complex compound that has been synthesized as a novel anti-TB agent It’s worth noting that similar compounds, such as phenoxyethanol, have demonstrated antimicrobial properties and are effective against certain strains of bacteria .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their growth or function . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
For instance, phenoxyethanol has been used as a preservative and has shown to inactivate bacteria and several types of yeast
Pharmacokinetics
Similar compounds, such as 2-phenoxyethanol, have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that similar compounds have demonstrated antimicrobial properties . More research is needed to fully understand the specific molecular and cellular effects of this compound’s action.
Action Environment
It’s known that similar compounds, such as phenoxyethanol, are used in various types of formulations and are chemically stable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tuberculosis agent due to its activity against drug-resistant strains of Mycobacterium tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of novel polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: These compounds share a similar phenoxyethyl group and have shown significant activity against multidrug-resistant tuberculosis.
Phenoxyethanol: Although structurally simpler, phenoxyethanol is used in various applications, including as a preservative and solvent.
Uniqueness
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-16(12-6-7-14-15(10-12)21-11-20-14)17-8-9-19-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFWCJPGGMXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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